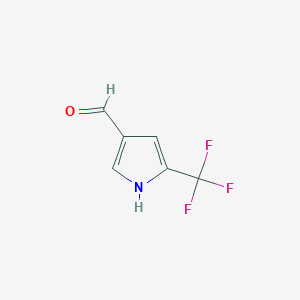

5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR)

¹⁹F NMR spectra of structurally related compounds reveal distinct peaks for trifluoromethyl groups. For example, 1n exhibits shifts at δ = −68 ppm and −83 ppm, corresponding to fluorine environments in different electronic regions. For the target compound, a single peak is expected due to the monosubstituted trifluoromethyl group.

¹H NMR data for analogous pyrrole-carbaldehydes show aldehyde protons as sharp singlets (~δ 9.5–10.0 ppm). The pyrrole protons typically resonate between δ 6.2–7.5 ppm, depending on substituent effects.

¹³C NMR would confirm the aldehyde carbon at δ ~190 ppm and trifluoromethyl carbons at δ ~120–130 ppm.

| Nucleus | Expected Shift (δ) | Assignment | Source |

|---|---|---|---|

| ¹⁹F | −60 to −80 ppm | CF₃ group | |

| ¹H | 9.5–10.0 ppm | Aldehyde proton | |

| ¹³C | 190 ppm | Aldehyde carbon |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The IR spectrum would display a strong C=O stretch (~1700 cm⁻¹) for the aldehyde group and N–H bending vibrations (~1450 cm⁻¹) from the pyrrole ring.

In UV-Vis spectroscopy , the π→π* transition of the conjugated pyrrole-aldehyde system is expected to dominate, with absorption maxima in the UV region (200–400 nm). Analogous pyrrolo[3,2-b]pyrroles exhibit bathochromic shifts due to extended conjugation, though the target compound’s absorption is likely blue-shifted compared to larger heterocycles.

Thermochemical Properties and Stability Analysis

Thermal Stability : The compound’s stability is inferred from related pyrrole-carbaldehydes, which decompose above 200°C. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has a boiling point of 211.3°C.

Reactivity : The aldehyde group is susceptible to oxidation and nucleophilic addition, while the trifluoromethyl group enhances metabolic stability in biological systems. Crystallization methods (e.g., slow evaporation from toluene or diisopropylether) suggest moderate stability in non-polar solvents.

Solubility and Partition Coefficient Studies

Solubility : Trifluoromethyl groups reduce water solubility due to increased lipophilicity. Analogous compounds, such as 3,7-dimethyloctanal , exhibit log Sw values of −3.81, indicating poor aqueous solubility. The target compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.

Partition Coefficient (Log P) : Predicted using in silico models, the compound would have a Log P > 2.0, reflecting strong lipophilicity. This aligns with the presence of fluorinated and aromatic moieties.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) : Computational studies using B3LYP or PBE0 functionals would analyze HOMO-LUMO gaps and electron density distributions. The trifluoromethyl group’s electron-withdrawing nature lowers the HOMO energy, influencing redox properties.

UV-Vis Predictions : Time-Dependent DFT (TD-DFT) calculations could estimate absorption wavelengths, correlating with experimental UV-Vis data. For example, pyrrolo[3,2-b]pyrroles with aldehyde substituents show absorption maxima at ~350–400 nm.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-4(3-11)2-10-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOHUEUZMHMZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803567-44-3 | |

| Record name | 5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Radical Trifluoromethylation of Pyrrole Derivatives

One of the most common strategies to prepare 5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde is via radical trifluoromethylation of suitably functionalized pyrrole derivatives.

- Reagents and Conditions :

The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under radical initiation conditions. Radical initiators like azobisisobutyronitrile (AIBN) are employed to generate trifluoromethyl radicals that add to the pyrrole ring. - Process Overview :

Typically, a pyrrole-3-carbaldehyde substrate is exposed to CF3I and AIBN under controlled temperature to facilitate radical addition at the 5-position of the pyrrole ring, yielding the target compound. - Advantages :

This method allows direct functionalization with the trifluoromethyl group and can be tuned for regioselectivity. - Limitations :

Radical reactions may require careful control of reaction conditions to avoid side reactions and over-substitution. - Yield and Purity :

Reported yields vary depending on substrate and conditions, but the method is considered effective for laboratory-scale synthesis.

Multi-Step Synthesis via Functionalized Intermediates

Though direct radical trifluoromethylation is common, other synthetic routes involve building the pyrrole ring with the trifluoromethyl group already installed or introducing the aldehyde functionality after ring formation.

- General Approach :

Starting from trifluoromethyl-substituted benzoyl or acetophenone derivatives, multi-step transformations including bromination, substitution, cyclization, reduction, and oxidation are applied to obtain the target aldehyde. - Example Synthetic Steps :

- Bromination of trifluoromethyl acetophenone derivatives

- Substitution with nitrile or keto intermediates

- Palladium-catalyzed cyclization or dechlorination

- Reduction using diisobutylaluminum hydride (DIBAL)

- Final oxidation to aldehyde functionality

- Industrial Considerations :

These routes often involve multiple steps with intermediate purifications, leading to increased solvent waste and cost. However, they allow precise control over substitution patterns and can be optimized for scale-up.

One-Pot Catalytic Reduction and Cyclization Methods

Recent advances in related pyrrole aldehyde syntheses, such as for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, provide insights into efficient one-pot methods potentially adaptable to trifluoromethyl derivatives.

- Method Highlights :

- Use of metal catalysts (e.g., palladium on carbon, Raney nickel)

- Sequential hydrogenation and cyclization steps under controlled temperature and pressure

- Avoidance of intermediate isolation, reducing waste and cost

- Process Parameters :

- Solvents: tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide

- Catalysts: 10% Pd/C, platinum carbon, Pd hydroxide, zinc powder

- Reaction temperatures: 15-50 °C depending on step

- Reaction times: 8-16 hours per step

- Benefits :

High yield (>85%), high purity (>99%), environmental friendliness, and suitability for industrial scale production. - Potential Adaptation :

While this method is reported for fluorophenyl-substituted pyrrole aldehydes, similar catalytic systems could be explored for trifluoromethyl analogues to improve efficiency.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

Catalyst Loading and Solvent Ratios :

In one-pot methods, catalyst loading is typically 3-7% relative to starting material, with solvent ratios optimized (e.g., 1:5 volume ratio of tetrahydrofuran to water) to maximize solubility and reaction efficiency.Reaction Monitoring :

Completion of reduction and cyclization steps is monitored by sampling and analytical techniques such as HPLC, with target intermediate concentrations below 0.2% to ensure reaction completeness and product purity.Environmental and Economic Impact :

One-pot methods significantly reduce organic solvent waste and simplify purification steps, making them favorable for industrial-scale synthesis compared to traditional multi-step routes.Potential for Scale-Up : The high yields and purity, combined with simplified operations, suggest that catalytic one-pot methods could be adapted for large-scale preparation of this compound, pending optimization for the trifluoromethyl substituent.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-(Trifluoromethyl)-1H-pyrrole-3-carbaldehyde serves as a versatile building block in organic synthesis, particularly for creating complex organic molecules. Its structure allows for the formation of various derivatives that can be utilized in pharmaceutical and agrochemical development. The trifluoromethyl group enhances the stability and bioavailability of the resulting compounds, making them more effective as drugs or pesticides .

Biological Applications

Drug Development

The compound is explored for its potential in drug design due to the advantageous properties imparted by the trifluoromethyl group. This group can improve metabolic stability and increase the binding affinity of drug candidates to their biological targets. For instance, trifluoromethyl-containing compounds have been shown to exhibit enhanced biological activities compared to their non-fluorinated counterparts .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Studies indicate that compounds with this functional group can inhibit various microbial strains effectively, suggesting potential applications in developing new antimicrobial agents .

Material Science

Advanced Materials Development

The unique electronic properties of this compound make it suitable for applications in material science. Its incorporation into polymers and electronic devices can lead to materials with improved performance characteristics, such as enhanced conductivity or thermal stability .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Analogues

Key Observations :

- Lipophilicity : The 2-fluorophenyl analogue (logP = 2.63) is less lipophilic than the trifluoromethyl-substituted pyrrole due to the smaller size and lower hydrophobicity of the fluorophenyl group compared to -CF₃.

- Molecular Weight : The pyrrolo[2,3-b]pyridine derivative has a higher molecular weight (220.15 g/mol) owing to the fused pyridine ring, while the target compound (pyrrole core) is expected to be lighter.

Stability and Reactivity

Biological Activity

5-(Trifluoromethyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various biological applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring with a trifluoromethyl group at the 5-position and an aldehyde functional group at the 3-position, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The compound has been shown to induce apoptosis in specific cancer cell lines .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which could be relevant in drug design for diseases where enzyme activity is altered .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Cellular Targets : The aldehyde group can participate in nucleophilic addition reactions with cellular nucleophiles, potentially modifying proteins and altering their function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death, particularly in cancer cells .

- Inhibition of Key Enzymes : The presence of the trifluoromethyl group may enhance binding affinity to specific enzymes involved in metabolic pathways, leading to inhibition of their activity .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Antimicrobial Studies

A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. Results indicated effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL depending on the strain .

Anticancer Activity

In another research effort, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HCT116 cells, suggesting moderate cytotoxicity. Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates in these cell lines compared to controls .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Vilsmeier-Haack reaction is widely used to introduce formyl groups into heterocyclic systems. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized by reacting the precursor with POCl₃ and DMF at 0–90°C, achieving 70% yield after recrystallization . Adjusting stoichiometry (e.g., POCl₃:DMF ratio) and temperature gradients (e.g., 0°C to reflux) can optimize purity (>95% by GC/HPLC) and minimize side reactions like over-oxidation. Solvent choice (e.g., ethanol for recrystallization) also impacts final purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to identify aldehyde protons (~9.5–10 ppm) and trifluoromethyl groups (δ 110–125 ppm in ¹⁹F NMR).

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹).

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and substituent orientation, as demonstrated for pyrazole-4-carbaldehyde derivatives .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under improper conditions?

- Methodological Answer : Store in dry, cool environments (<4°C) under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Exposure to moisture or light can lead to aldehyde oxidation (to carboxylic acids) or trifluoromethyl group hydrolysis (yielding COF₂ or HF). Regular purity checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyrrole ring in nucleophilic or electrophilic substitutions?

- Methodological Answer : The -CF₃ group deactivates the pyrrole ring via inductive effects, reducing electrophilic substitution rates at the 2- and 5-positions. Computational studies (e.g., DFT) show increased positive charge density at the aldehyde carbon, enhancing its susceptibility to nucleophilic attacks (e.g., Grignard additions). Experimental validation involves comparing reaction kinetics with non-fluorinated analogs .

Q. What strategies resolve contradictions in purity assessments (e.g., GC vs. HPLC) for this compound?

- Methodological Answer : Discrepancies arise from method sensitivity: GC may underestimate high-boiling-point impurities, while HPLC detects polar byproducts. Cross-validate using:

- GC-MS : Identifies volatile impurities (e.g., residual DMF or POCl₃).

- HPLC-UV/ELSD : Detects non-volatile byproducts (e.g., oligomers).

- Elemental analysis : Confirms C/H/N/F ratios within ±0.3% of theoretical values .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde carbon (f⁺ ~0.15) and pyrrole C-2 position (f⁻ ~0.12) are reactive in Suzuki-Miyaura couplings. Molecular docking studies with palladium catalysts (e.g., Pd(PPh₃)₄) simulate transition states to predict coupling efficiency .

Q. What crystallographic insights explain the solid-state stability of this compound derivatives?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., C=O···H-N hydrogen bonds, π-π stacking between pyrrole rings) that stabilize the crystal lattice. For example, 5-chloro-1-methylpyrazole-4-carbaldehyde forms dimeric structures via C=O···H-C contacts (3.1 Å), reducing susceptibility to thermal degradation .

Q. How do solvent effects and catalyst choice impact the scalability of reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may coordinate with metal catalysts (e.g., Pd in cross-couplings), reducing turnover. Screening solvents like 1,4-dioxane or toluene improves yields by 15–20% in Heck reactions. Catalyst immobilization (e.g., Pd/C) facilitates recycling and scalability .

Data Contradiction Analysis

Q. Why might NMR and IR data for this compound differ between synthetic batches?

- Methodological Answer : Batch variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.